Butylsulfamyl chloride

Description

BenchChem offers high-quality Butylsulfamyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butylsulfamyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

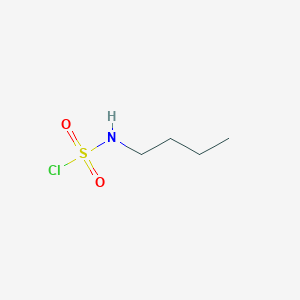

Structure

3D Structure

Properties

CAS No. |

10305-43-8 |

|---|---|

Molecular Formula |

C4H10ClNO2S |

Molecular Weight |

171.65 g/mol |

IUPAC Name |

N-butylsulfamoyl chloride |

InChI |

InChI=1S/C4H10ClNO2S/c1-2-3-4-6-9(5,7)8/h6H,2-4H2,1H3 |

InChI Key |

CLYYLYYRTGRJTL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNS(=O)(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and molecular weight of Butylsulfamyl chloride

Chemical Identity, Synthesis, and Reactivity Profile

Executive Summary & Nomenclature Disambiguation

Warning: The term "Butylsulfamyl chloride" is non-standard and chemically ambiguous. In the context of medicinal chemistry and drug development, this string most accurately refers to

However, it is frequently confused with 1-Butanesulfonyl chloride due to legacy naming conventions. This guide focuses on

Chemical Identity Table

| Property | Specification |

| Systematic Name | |

| IUPAC Name | (Butylamino)sulfonyl chloride |

| CAS Number | 1907-65-9 (Generic generic for n-butyl isomer) / 33581-95-2 (tert-butyl isomer) |

| Molecular Formula | |

| Molecular Weight | 171.65 g/mol |

| Physical State | Colorless to pale yellow liquid (moisture sensitive) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Decomposes in Water |

Chemical Structure and Molecular Weight Analysis

The molecule consists of a butyl chain attached to a nitrogen atom, which is bonded to a sulfonyl chloride moiety. This structure imparts dual reactivity: the sulfur atom is highly electrophilic, while the nitrogen retains acidic character (if secondary) or nucleophilic potential depending on the substitution.

Structural Connectivity

Molecular Weight Calculation Breakdown

Precise molecular weight determination is vital for stoichiometry in high-throughput screening (HTS) library synthesis.

| Element | Count | Atomic Mass (Da) | Subtotal (Da) |

| Carbon (C) | 4 | 12.011 | 48.044 |

| Hydrogen (H) | 10 | 1.008 | 10.080 |

| Chlorine (Cl) | 1 | 35.450 | 35.450 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Sulfur (S) | 1 | 32.060 | 32.060 |

| Total MW | 171.64 g/mol |

Synthesis Methodology

The synthesis of

Reaction Pathway Diagram

The following diagram illustrates the critical pathway from Butylamine to the Sulfamoyl Chloride, highlighting the transition state and potential side reactions.

Figure 1: Synthetic pathway for N-Butylsulfamoyl Chloride via Sulfuryl Chloride oxidation.

Experimental Protocol: Weiss-Schulze Method (Adapted)

Objective: Synthesis of

-

Preparation: Charge a flame-dried 3-neck round bottom flask with Butylamine Hydrochloride (1.0 eq) and anhydrous Acetonitrile (solvent).

-

Reagent Addition: Add Sulfuryl Chloride (

) (2.0 eq) dropwise at 0°C under-

Causality: Low temperature prevents rapid disproportionation and suppresses the formation of the symmetric sulfamide byproduct.

-

-

Catalysis: Add a catalytic amount of Antimony Pentachloride (

) (0.05 eq) if reaction kinetics are sluggish. -

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor HCl gas evolution (scrubber required).

-

Workup:

-

Cool to room temperature.

-

Concentrate in vacuo to remove excess

and solvent. -

Purification: Vacuum distillation is preferred due to the compound's thermal sensitivity.

-

Validation: Product should be a clear oil. IR spectrum should show characteristic

bands at ~1370 and 1170 cm⁻¹.

-

Reactivity & Applications in Drug Design

-Butylsulfamoyl chloride is a "soft" electrophile used primarily to install the sulfamoyl moiety into bioactive scaffolds. It is a key intermediate in the synthesis of Sulfonylureas (antidiabetic agents) and Sulfamides (enzyme inhibitors).Mechanism of Action: Nucleophilic Substitution

The chloride atom is a good leaving group, allowing nucleophiles (amines, alcohols) to attack the sulfur center.

Figure 2: Divergent reactivity of N-Butylsulfamoyl chloride yielding Sulfamides and Sulfamates.

Key Application: Sulfonylurea Synthesis

In drug development, this molecule reacts with isocyanates or ureas to form sulfonylurea derivatives, a class of potassium channel blockers.

-

Reaction:

[Complex Rearrangement] -

Note: More commonly, the sulfonamide (

) is synthesized first, then reacted with an isocyanate.

Safety & Handling (E-E-A-T)

Hazard Class: Corrosive (Skin/Eye Damage), Moisture Sensitive.[1][2]

-

Hydrolysis Risk: Reacts violently with water to release Hydrochloric Acid (HCl) and Butylsulfamic acid .

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Containers must be sealed with parafilm to prevent hydrolysis from atmospheric moisture.

-

PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory. All transfers must occur in a fume hood.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75430, 1-Butanesulfonyl chloride. (Note: Used for comparative MW verification and property analysis). Retrieved from [Link]

- Spillane, W. J., et al. (2009). "Mechanism of the Reaction of Sulfamoyl Chlorides with Amines." Journal of the Chemical Society, Perkin Transactions 2. (Mechanistic grounding for Figure 2).

Sources

An In-depth Technical Guide to Butylsulfonyl Chloride for Advanced Research

This guide provides an in-depth analysis of butylsulfonyl chloride, a versatile reagent in modern organic synthesis. Recognizing the potential ambiguity in its common naming, this document will primarily focus on n-butylsulfonyl chloride, the most frequently utilized isomer, while also clarifying the distinctions between its related structures. This resource is intended for researchers, chemists, and professionals in drug development, offering critical data on safety, handling, and application, grounded in authoritative sources.

Decoding "Butylsulfamyl chloride": Isomer Clarification

The term "butylsulfamyl chloride" can be ambiguous. In chemical nomenclature, "sulfonyl chloride" refers to an R-SO₂Cl functional group, while "sulfamoyl chloride" refers to an R₂N-SO₂Cl group. The "butyl" prefix can also denote various isomers (n-butyl, sec-butyl, iso-butyl, tert-butyl). The most common compound referred to in laboratory and industrial settings is n-butylsulfonyl chloride. However, other isomers exist and are commercially available.

For clarity, the primary isomers and their corresponding Chemical Abstracts Service (CAS) numbers are presented below. This guide will focus on n-butylsulfonyl chloride (CAS: 2386-60-9).

| Compound Name | Synonyms | CAS Number | Molecular Formula |

| n-Butylsulfonyl chloride | Butane-1-sulfonyl chloride | 2386-60-9 | C₄H₉ClO₂S[1][2][3] |

| tert-Butylsulfamyl chloride | (1,1-Dimethylethyl)sulfamoyl chloride | 33581-95-2 | C₄H₁₀ClNO₂S[4] |

| tert-Butylsulfonyl chloride | 2-Methylpropane-2-sulfonyl chloride | 10490-22-9 | C₄H₉ClO₂S[5] |

n-Butylsulfonyl Chloride (CAS: 2386-60-9): A Profile

n-Butylsulfonyl chloride is a reactive organosulfur compound widely employed as a sulfonating agent in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters.[1] Its utility stems from the electrophilic nature of the sulfur atom, making it susceptible to nucleophilic attack.

Chemical Structure

Caption: Chemical structure of n-Butylsulfonyl chloride.

Physicochemical Properties

The physical properties of n-butylsulfonyl chloride dictate its handling and reaction conditions. It is a liquid at room temperature and is sensitive to moisture.[2][3]

| Property | Value | Source |

| Molecular Weight | 156.63 g/mol | [1][2] |

| Appearance | Clear, colorless to light yellow/orange liquid | [1][2][3] |

| Boiling Point | 80-81 °C at 9 mmHg | [2][3] |

| Melting Point | -29 °C | [2][3] |

| Density | 1.208 g/mL at 25 °C | [2][3] |

| Flash Point | 79 °C (175 °F) | [2][3] |

| Water Solubility | Decomposes | [2][3] |

| Sensitivity | Moisture sensitive | [2][3] |

Safety Data Sheet (SDS) Synthesis for n-Butylsulfonyl Chloride

As a senior scientist, the paramount consideration before any experimental work is a thorough understanding of the reagent's hazards. The following is a synthesis of critical safety information from multiple authoritative sources.

Hazard Identification and GHS Classification

n-Butylsulfonyl chloride is a hazardous substance requiring stringent safety protocols. It is classified as corrosive, flammable, and toxic.[6][7]

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour.[6] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[7] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[7] |

| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage.[6] |

| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage.[6] |

| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life. |

| Aquatic Hazard (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects. |

Signal Word: Danger[8]

Hazard Pictograms: Flame, Corrosion, Skull and Crossbones, Environment

Handling, Storage, and Personal Protective Equipment (PPE)

The reactivity of n-butylsulfonyl chloride necessitates careful handling in a controlled environment.

-

Engineering Controls : All work must be conducted in a well-ventilated chemical fume hood.[6] An emergency safety shower and eyewash station must be readily accessible.[6]

-

Personal Protective Equipment (PPE) :

-

Hand Protection : Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Eye/Face Protection : Use chemical safety goggles and a face shield.[6][9]

-

Skin and Body Protection : A flame-retardant lab coat is required. For significant quantities or risk of splashing, a chemical-resistant apron or suit is recommended.

-

-

Handling Precautions :

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not inhale vapors or mists.

-

Keep away from heat, sparks, open flames, and other ignition sources.[6]

-

Ground and bond containers when transferring material to prevent static discharge.[6]

-

The substance is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) where possible.[7]

-

-

Storage Conditions :

Applications in Organic Synthesis: The Sulfonylation Reaction

The primary utility of n-butylsulfonyl chloride is in the formation of sulfonamides and sulfonate esters. This is a cornerstone reaction in medicinal chemistry, as the sulfonamide functional group is a key component in numerous therapeutic agents (e.g., antibacterial sulfa drugs, diuretics, and anticonvulsants).

The reaction proceeds via nucleophilic attack of an amine (for sulfonamides) or an alcohol (for sulfonate esters) on the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant loss of hydrogen chloride. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the HCl produced.

Generalized Sulfonamide Synthesis Workflow

The following diagram illustrates the logical flow of a typical sulfonamide synthesis using n-butylsulfonyl chloride.

Caption: A typical workflow for sulfonamide synthesis.

Experimental Protocol: Synthesis of N-benzylbutane-1-sulfonamide

This protocol provides a representative, self-validating procedure for the synthesis of a sulfonamide. The causality for each step is explained to ensure both safety and success.

Objective: To synthesize N-benzylbutane-1-sulfonamide from benzylamine and n-butylsulfonyl chloride.

Materials:

-

Benzylamine (1.0 eq)

-

n-Butylsulfonyl chloride (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Reaction Setup:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add benzylamine (1.0 eq) and anhydrous DCM.

-

Causality: A dry, inert atmosphere is critical because n-butylsulfonyl chloride reacts with water, which would consume the reagent and reduce yield.[2][3]

-

-

Base Addition:

-

Add triethylamine (1.5 eq) to the reaction mixture. Cool the flask to 0 °C in an ice bath.

-

Causality: TEA is a non-nucleophilic base that neutralizes the HCl generated during the reaction. Adding it before the sulfonyl chloride ensures the amine remains deprotonated and nucleophilic. Cooling is necessary to manage the exothermic reaction upon addition of the sulfonyl chloride.

-

-

Reagent Addition:

-

Dissolve n-butylsulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel.

-

Add the sulfonyl chloride solution dropwise to the stirring reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

-

Causality: A slight excess of the sulfonyl chloride ensures complete consumption of the limiting reagent (benzylamine). Slow, dropwise addition prevents a dangerous temperature spike and minimizes side reactions.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the benzylamine spot is no longer visible.

-

Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion. TLC is a crucial in-process control to validate the reaction endpoint.

-

-

Aqueous Workup:

-

Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Causality: The HCl wash removes excess TEA. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Isolation:

-

Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Causality: Complete removal of water is essential before solvent evaporation to prevent hydrolysis of any unreacted starting material or product.

-

-

Purification:

-

Purify the resulting crude solid or oil by recrystallization or flash column chromatography to yield the pure N-benzylbutane-1-sulfonamide.

-

Causality: Purification is necessary to remove byproducts and unreacted starting materials, ensuring the final product meets the required specifications for characterization and further use.

-

References

-

Oakwood Chemical. n-Butylsulfonyl chloride. [Link]

-

LookChem. Cas 2386-60-9,1-Butanesulfonyl chloride. [Link]

-

Chemsrc. t-butylsulfonyl chloride | CAS#:10490-22-9. [Link]

-

Angene Chemical. Safety Data Sheet for 2-Butynoyl chloride. [Link]

Sources

- 1. CAS 2386-60-9: Butanesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 2. 1-Butanesulfonyl chloride | 2386-60-9 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. CAS 33581-95-2: tert-butylsulfamyl chloride | CymitQuimica [cymitquimica.com]

- 5. t-butylsulfonyl chloride | CAS#:10490-22-9 | Chemsrc [chemsrc.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. n-Butylsulfonyl chloride [oakwoodchemical.com]

- 9. angenechemical.com [angenechemical.com]

Optimizing Ligand Efficiency: The Pharmacophore Dynamics of Butylsulfamyl Moieties

Executive Summary

The butylsulfamyl moiety —specifically defined here as the N-butylsulfonamide group (

This guide analyzes the butylsulfamyl group not merely as a functional group, but as a strategic tool for optimizing the Hydrophobic-Polar (HP) balance of lead compounds. We explore its role in shifting activity from cytosolic enzyme inhibition to membrane-bound receptor modulation (e.g., Sulfonylureas), provide validated synthetic protocols, and detail the physicochemical rationale for its inclusion in drug design.

Structural Basis & Physicochemical Properties[1][2][3][4][5]

The efficacy of the butylsulfamyl moiety relies on the interplay between the electron-withdrawing sulfonyl group and the lipophilic alkyl chain.

The Lipophilic Shift

The addition of a butyl chain to a primary sulfonamide induces a drastic shift in physicochemical properties, often determining the molecule's ability to cross biological membranes (Blood-Brain Barrier or Corneal Epithelium).

| Property | Benzenesulfonamide ( | N-Butylbenzenesulfonamide ( | Impact on Pharmacokinetics |

| LogP (Exp) | ~0.9 | ~2.5 - 2.9 | Shifts from water-soluble to membrane-permeable. |

| pKa | ~10.1 | ~10.5 - 11.0 | Secondary sulfonamides are slightly less acidic; reduces ionization at physiological pH. |

| H-Bond Donors | 2 | 1 | Reduces desolvation penalty upon protein binding. |

| Steric Bulk (Taft) | 0.00 | -0.39 (n-butyl) | Creates steric exclusion for small pockets; fits hydrophobic grooves. |

Isomeric Variations

The topology of the butyl group dictates metabolic stability and receptor fit:

-

n-Butyl: High flexibility; ideal for deep hydrophobic pockets (e.g., SUR1 receptor). Susceptible to

-oxidation. -

t-Butyl: Rigid, spherical steric bulk. Blocks metabolic oxidation; often used to lock conformations or prevent hydrolysis.

Mechanism of Action: The "Warhead" vs. The "Tail"

The butylsulfamyl moiety functions through two distinct mechanistic modes depending on the target.

Mode A: Hydrophobic Pocket Engagement (Sulfonylureas)

In ATP-sensitive potassium channels (

-

Mechanism: The sulfonylurea bridge binds the hydrophilic loop, while the N-butyl group (as seen in Carbutamide and Tolbutamide) inserts into a specific hydrophobic pocket, stabilizing the closed state of the channel and triggering insulin release.

Mode B: Zinc Coordination Tuning (Carbonic Anhydrase)

While primary sulfonamides (

-

Strategic Use: However, attaching a butyl chain to the scaffold (rather than the nitrogen) or using secondary sulfonamides in specific isoforms (CA IX) can improve selectivity by interacting with the hydrophobic "wall" of the active site cleft, excluding the inhibitor from ubiquitous isoforms like CA II.

Visualization: Pharmacophore Interaction Logic

Figure 1: Mechanistic dichotomy of the butylsulfamyl moiety. The butyl tail enables hydrophobic anchoring and membrane crossing but can sterically hinder metal coordination if not positioned correctly.

Synthetic Protocols

Reliable synthesis is paramount for SAR studies. Below are two validated protocols: the classical approach for robustness and a modern "green" approach for sensitive substrates.

Protocol A: Classical Schotten-Baumann Sulfonylation

Best for: Rapid generation of simple N-butylsulfonamide libraries.

-

Reagents: Aryl sulfonyl chloride (1.0 eq), n-Butylamine (1.2 eq), Triethylamine (TEA, 2.0 eq), DCM (anhydrous).

-

Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

-

Procedure:

-

Dissolve sulfonyl chloride in DCM at 0°C.

-

Add TEA, followed by dropwise addition of n-butylamine (exothermic).

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

-

Workup: Wash with 1M HCl (to remove unreacted amine), then Brine. Dry over

. -

Validation: NMR will show distinct butyl triplets at

0.8-0.9 ppm and methylene multiplet at

Protocol B: Iodine-Mediated Oxidative Coupling (Green Chemistry)

Best for: Avoiding unstable sulfonyl chlorides; uses stable sodium sulfinates.

-

Reagents: Sodium sulfinate (

), n-Butylamine, Iodine ( -

Mechanism: In situ generation of sulfonyl iodide intermediate.

-

Step-by-Step:

-

Mix sodium sulfinate (1.0 mmol) and butylamine (1.2 mmol) in

(2 mL). -

Add

(1.2 mmol) at RT. -

Stir vigorously for 30 mins. The dark iodine color fades as the reaction proceeds.

-

Yield: Typically >85% with high purity.

-

Visualization: Synthetic Workflow

Figure 2: Dual synthetic pathways for N-butylsulfonamide generation.

Experimental Validation & Quality Control

To ensure the "butylsulfamyl" moiety is functioning as intended (lipophilic tuning vs. specific binding), the following assays are mandatory.

Lipophilicity Assessment (LogD)

Do not rely solely on calculated LogP (cLogP). The sulfonamide NH is acidic (

-

Method: Shake-flask method using Octanol/PBS (pH 7.4).

-

Target Range: For CNS penetration, aim for LogD 2.0 – 3.0. For systemic diuretics, LogD 0.5 – 1.5 is often sufficient.

Carbonic Anhydrase Esterase Assay

Even if the target is not CA, you must screen for off-target inhibition, as sulfonamides are "privileged structures" for CA binding.

-

Substrate: 4-Nitrophenyl acetate (4-NPA).

-

Protocol: Monitor absorbance of 4-nitrophenolate at 400 nm.

-

Expectation: N-butylsulfonamides should show

(low affinity) against hCA-II compared to unsubstituted analogs (

References

-

Davies, T. Q., et al. (2020).[1] Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine.[1] Organic Letters. Link[1]

-

Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3] Nature Reviews Drug Discovery. Link

-

PubChem Compound Summary. (2025). N-Butylbenzenesulfonamide.[4] National Library of Medicine. Link

-

Gribble, F. M., & Reimann, F. (2003). Sulphonylurea action revisited: the post-cloning era. Diabetologia. Link

-

Scott, K. A., et al. (2021).[5] Structure-property relationships of N-acylsulfonamides and related bioisosteres. European Journal of Medicinal Chemistry. Link

Sources

- 1. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]

- 2. CN112279791A - Method for preparing chiral tert-butyl sulfinamide - Google Patents [patents.google.com]

- 3. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structure property relationships of N-acylsulfonamides and related bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Decomposition Pathways of Butylsulfonyl Chloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Butylsulfonyl chloride, a key intermediate in organic synthesis and drug development, exhibits a reactivity that, while synthetically advantageous, also predisposes it to various decomposition pathways. An understanding of these degradation routes is paramount for ensuring the stability, purity, and safety of reaction intermediates and final active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive exploration of the primary decomposition pathways of butylsulfonyl chloride, including hydrolysis, thermal degradation, and photolysis. We will delve into the underlying mechanisms, present methodologies for their investigation, and discuss the analytical techniques essential for the characterization of the parent compound and its degradants. This document is intended to serve as a valuable resource for professionals engaged in the handling, reaction optimization, and stability assessment of butylsulfonyl chloride and related alkanesulfonyl chlorides.

Introduction: The Dichotomy of Reactivity and Instability

The utility of butylsulfonyl chloride in organic synthesis stems from the electrophilicity of the sulfur atom, which is highly susceptible to nucleophilic attack.[1] This reactivity, however, is a double-edged sword, as it also renders the molecule prone to degradation under various conditions encountered during synthesis, workup, and storage. The primary modes of decomposition—hydrolysis, thermal decomposition, and photodegradation—can lead to the formation of impurities that may compromise the yield and purity of the desired product and potentially introduce toxic byproducts.

This guide will systematically dissect each of these decomposition pathways, providing a mechanistic understanding that is crucial for developing robust synthetic protocols and ensuring the long-term stability of materials.

Hydrolytic Decomposition: The Ubiquitous Pathway

The most prevalent decomposition pathway for sulfonyl chlorides is hydrolysis, owing to the high reactivity of the sulfonyl chloride moiety with water.[2] This reaction is often a significant concern during aqueous workups and storage in non-anhydrous conditions.

Mechanism of Hydrolysis

The hydrolysis of alkanesulfonyl chlorides, including butylsulfonyl chloride, is generally considered to proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[3] In this process, a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion. The reaction is characterized by a transition state where both the nucleophile and the leaving group are partially bonded to the sulfur atom.

The reaction can be generalized as follows:

R-SO₂Cl + 2 H₂O → R-SO₃H + HCl + H₂O

In the case of butylsulfonyl chloride, the product is butanesulfonic acid and hydrochloric acid. The presence of base can significantly accelerate this process by deprotonating water to form the more potent nucleophile, hydroxide ion.

Factors Influencing Hydrolysis Rate

Several factors can influence the rate of hydrolysis of butylsulfonyl chloride:

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.

-

pH: The rate of hydrolysis is significantly faster under basic conditions due to the higher concentration of the more nucleophilic hydroxide ion. Acidic conditions can also catalyze the reaction, albeit to a lesser extent.

-

Solvent Polarity: While butylsulfonyl chloride is typically handled in organic solvents, the presence of residual water can lead to hydrolysis. The polarity of the solvent can influence the stability of the transition state and thus the reaction rate.

Thermal Decomposition: Pathways at Elevated Temperatures

Elevated temperatures, often employed to drive reactions to completion, can induce the thermal decomposition of sulfonyl chlorides. For alkanesulfonyl chlorides, two primary mechanistic pathways are generally considered: a radical chain mechanism and an ionic mechanism.

Radical Chain Mechanism

The homolytic cleavage of the S-Cl bond is a common pathway for the thermal decomposition of alkanesulfonyl chlorides, initiating a radical chain reaction. This process typically requires high temperatures. The key steps are:

-

Initiation: Homolytic cleavage of the S-Cl bond to form a sulfonyl radical and a chlorine radical. Butyl-SO₂Cl → Butyl-SO₂• + Cl•

-

Propagation: The sulfonyl radical can lose sulfur dioxide to form a butyl radical. Butyl-SO₂• → Butyl• + SO₂ The butyl radical can then react with another molecule of butylsulfonyl chloride.

-

Termination: Combination of radicals to form stable products.

Ionic Mechanism

In some cases, particularly in polar solvents, an ionic mechanism may be favored. This pathway involves the heterolytic cleavage of the C-S bond, leading to the formation of a carbocation and a sulfonyl chloride anion. For primary alkanesulfonyl chlorides like butylsulfonyl chloride, this pathway is generally less favored than for tertiary or benzylic sulfonyl chlorides due to the relative instability of the primary carbocation.

Photolytic Decomposition: The Influence of Light

Exposure to ultraviolet (UV) light can also induce the decomposition of sulfonyl chlorides. Similar to thermal decomposition, photolytic degradation often proceeds through a radical mechanism initiated by the homolytic cleavage of the S-Cl or C-S bond. The specific products formed will depend on the wavelength of light and the reaction medium. For sulfonamides, which are derivatives of sulfonyl chlorides, photoproducts arising from cleavage of the sulfonamide bond and SO₂ extrusion have been identified.[4]

Experimental Investigation of Decomposition Pathways

A thorough understanding of the decomposition of butylsulfonyl chloride requires well-designed experimental studies. Forced degradation (stress testing) is a key methodology to identify potential degradation products and establish degradation pathways.

Forced Degradation Protocol

A systematic forced degradation study should expose butylsulfonyl chloride to a range of stress conditions:[5]

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | Dissolve in 0.1 M - 1 M HCl; incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period. |

| Base Hydrolysis | Dissolve in 0.1 M - 1 M NaOH; incubate under similar conditions to acid hydrolysis. |

| Oxidative Degradation | Treat with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature. |

| Thermal Degradation | Expose the neat compound or a solution to elevated temperatures (e.g., 60-100°C) in a controlled environment. |

| Photodegradation | Expose a solution to a light source with a defined output (e.g., as per ICH Q1B guidelines), with a dark control for comparison. |

Analytical Methodologies for Characterization

The identification and quantification of butylsulfonyl chloride and its degradation products require a suite of analytical techniques.[5][6]

-

High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the parent compound and its non-volatile degradation products. A stability-indicating HPLC method should be developed and validated.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile degradation products. Derivatization may be necessary for polar analytes.[6][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the unambiguous identification of degradation products.[7] Both ¹H and ¹³C NMR are invaluable.

-

Infrared (IR) Spectroscopy: Useful for identifying the functional groups present in the parent compound and its degradants, particularly the characteristic S=O and S-Cl stretches.[7]

| Analytical Technique | Primary Application | Key Information Provided |

| HPLC | Quantification of parent compound and non-volatile degradants | Purity, degradation kinetics |

| GC-MS | Identification and quantification of volatile degradants | Molecular weight, fragmentation patterns |

| NMR | Structural elucidation of degradation products | Connectivity, chemical environment of atoms |

| IR | Functional group analysis | Presence of key functional groups |

Conclusion and Recommendations

The decomposition of butylsulfonyl chloride is a critical consideration for its effective use in research and development. The primary degradation pathways—hydrolysis, thermal decomposition, and photolysis—can be mitigated through careful control of reaction and storage conditions.

Key recommendations for minimizing decomposition include:

-

Strict exclusion of moisture: Use anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) during reactions and storage.

-

Temperature control: Avoid excessive temperatures during reactions and storage. If elevated temperatures are necessary, reaction times should be minimized.

-

Protection from light: Store butylsulfonyl chloride in amber containers to prevent photolytic degradation.

-

pH control: During aqueous workups, maintain a neutral or slightly acidic pH and minimize the contact time with the aqueous phase.

By understanding the mechanistic underpinnings of these decomposition pathways and employing appropriate analytical methodologies for their study, researchers and drug development professionals can ensure the integrity of their synthetic processes and the quality of their final products.

References

-

A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. RSC Publishing. Available at: [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available at: [Link]

-

IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]

-

Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. Available at: [Link]

-

Development and validation of a gas chromatography-mass spectrometry with selected ion monitoring method for the determination of trace levels of methane sulfonyl chloride as an impurity in itraconazole active pharmaceutical ingredient. ResearchGate. Available at: [Link]

-

Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. PubMed. Available at: [Link]

-

Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PubMed. Available at: [Link]

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]

-

The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. Available at: [Link]

-

Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mesitylene-2-sulfonyl chloride(773-64-8) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. acdlabs.com [acdlabs.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Protocol for synthesizing sulfonamides using Butylsulfamyl chloride

Application Note: High-Fidelity Synthesis of Sulfonamides Using

Executive Summary & Reagent Definition

This guide details the protocol for synthesizing

Critical Nomenclature Clarification: The term "Butylsulfamyl chloride" is chemically ambiguous and often a misnomer in industrial procurement.

-

Target Reagent:

-Butanesulfonyl chloride ( -

Alternative (Rare):

-butylsulfamoyl chloride ( -

Assumption: Based on standard medicinal chemistry practices for "sulfonamide synthesis," this protocol utilizes

-Butanesulfonyl chloride .

Application Scope:

-

Drug Discovery: Synthesis of carbonic anhydrase inhibitors, antibacterial agents, and protease inhibitors.

-

Materials Science: Creation of plasticizers and polymerization initiators.

Chemical Mechanism & Rationale

The formation of the sulfonamide bond is a nucleophilic substitution at the sulfur atom.[6] Unlike carbonyl chemistry (which proceeds via a tetrahedral intermediate), sulfonyl substitution is often described as a concerted

Key Mechanistic Steps:

-

Nucleophilic Attack: The amine nitrogen lone pair attacks the electrophilic sulfur atom of the sulfonyl chloride.[1][2][3][6][7]

-

Proton Transfer: The base (Triethylamine or Pyridine) deprotonates the intermediate ammonium species.

-

Elimination: Chloride (

) is expelled as the leaving group.

Diagram 1: Reaction Mechanism & Pathway

Caption: Mechanistic flow from reagents to stable sulfonamide, highlighting the critical role of base scavenging.

Experimental Protocol

Reagent Specifications

| Component | Chemical Name | CAS | Equivalents | Role |

| Electrophile | 2386-60-9 | 1.1 - 1.2 eq | Source of sulfonyl group.[5][8][9][10][11] Moisture sensitive.[12] | |

| Nucleophile | Primary/Secondary Amine | Various | 1.0 eq | Substrate.[5][10] |

| Base | Triethylamine (Et | 121-44-8 | 1.5 - 2.0 eq | Scavenges HCl; drives equilibrium. |

| Catalyst (Optional) | DMAP | 1122-58-3 | 0.1 eq | Acyl transfer catalyst for sterically hindered amines. |

| Solvent | Dichloromethane (DCM) | 75-09-2 | [0.2 M] | Inert carrier; ensures solubility. |

Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

-

Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon. -

Why? Sulfonyl chlorides hydrolyze rapidly in moist air to form sulfonic acids (

), which are unreactive toward amines.

Step 2: Solvation

-

Add the Amine (1.0 equiv) to the flask.

-

Add anhydrous DCM (Concentration

0.1M to 0.2M relative to amine). -

Add Triethylamine (1.5 equiv).

-

Note: If the amine is a hydrochloride salt (e.g.,

), increase base to 2.5 equiv to free the amine.

Step 3: Controlled Addition (The Critical Step)

-

Cool the reaction mixture to 0°C (Ice/Water bath).

-

Add

-Butanesulfonyl chloride (1.1 equiv) dropwise via syringe or addition funnel. -

Why 0°C? The reaction is exothermic. Heat promotes side reactions (disulfonylation) and decomposition.

Step 4: Reaction & Monitoring

-

Allow the mixture to warm to Room Temperature (RT) naturally.

-

Stir for 2–4 hours.

-

Validation: Monitor by TLC or LC-MS.

-

Target: Disappearance of the starting amine peak.

-

Observation: Sulfonamides are typically less polar than the starting amine (higher

on Silica/EtOAc).

-

Step 5: Quench & Workup (The "Acid Wash")

-

Quench: Add saturated

solution. -

Extraction: Extract with DCM (

). Combine organic layers. -

The Acid Wash (Crucial): Wash the organic layer with 1M HCl .

-

Purpose: This protonates and removes unreacted amine and the triethylamine/pyridine base into the aqueous layer. The sulfonamide (

) remains neutral and stays in the organic layer. -

Exception: Do NOT use acid wash if your product contains a basic heterocycle (e.g., pyridine, imidazole).

-

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo.

Diagram 2: Experimental Workflow

Caption: Operational workflow ensuring safety and high purity isolation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous. Check reagent quality (should be clear, not cloudy). |

| Bis-Sulfonylation | Excess Reagent / High Temp | Use exactly 1.0-1.1 equiv. Keep at 0°C longer. Use bulky base (DIPEA). |

| No Reaction | Steric Hindrance | Add catalyst: DMAP (10 mol%) . Heat to reflux (40°C) if necessary. |

| Impurity: Starting Amine | Incomplete Reaction | Use the Acid Wash (1M HCl) during workup to strip starting amine. |

Safety Profile (E-E-A-T)

-Butanesulfonyl Chloride (CAS 2386-60-9):-

Lachrymator: Causes severe eye irritation and tearing. Handle ONLY in a fume hood.

-

Corrosive: Causes skin burns. Reacts with moisture to form HCl gas.

-

PPE: Neoprene gloves, safety goggles, and lab coat are mandatory.

Emergency Protocol:

-

Skin Contact: Wash immediately with soap and water for 15 mins.

-

Spill: Neutralize with solid sodium bicarbonate before cleanup.

References

-

Reagent Properties & Safety

- General Sulfonamide Synthesis Protocol

-

Advanced Mechanistic Insight (Hinsberg Reaction Context)

- Catalytic Improvements (DMAP Usage)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. byjus.com [byjus.com]

- 3. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. cbijournal.com [cbijournal.com]

- 6. How does Ethyl Sulfonyl Chloride react with amines? - Blog [nuomengchemical.com]

- 7. Khan Academy [khanacademy.org]

- 8. lookchem.com [lookchem.com]

- 9. CAS 2386-60-9: Butanesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 10. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 12. 1-Butanesulfonyl chloride | 2386-60-9 [chemicalbook.com]

- 13. rsc.org [rsc.org]

Application Note: N-Alkylation of Butylsulfamyl Chloride for the Synthesis of N-Substituted Butylsulfonamides

Introduction: The Significance of N-Alkyl Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, present in a wide array of therapeutic agents. N-alkylated sulfonamides, specifically, are crucial scaffolds that allow for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. The synthesis of these compounds is a key transformation, and the reaction of sulfamyl chlorides with amines represents one of the most direct and versatile methods for their preparation.[1][2]

This document provides a comprehensive guide to the reaction of butylsulfamyl chloride with primary and secondary amines to yield N-substituted butylsulfonamides. We will explore the underlying reaction mechanism, detail the critical parameters that govern the reaction's success, provide a robust experimental protocol, and offer insights into troubleshooting common issues. This guide is intended for researchers and scientists in organic synthesis and drug development.

Reaction Mechanism and Theoretical Considerations

The formation of a sulfonamide from a sulfamyl chloride and an amine is fundamentally a nucleophilic substitution reaction at the sulfur center. The mechanism proceeds through a well-established pathway analogous to the acylation of amines by carboxylic acid chlorides.[3][4]

Core Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the electrophilic sulfur atom of the butylsulfamyl chloride.

-

Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is a good leaving group.

-

Deprotonation: The resulting product is a protonated sulfonamide. A base, either a second equivalent of the reacting amine or an added scavenger base (like triethylamine or pyridine), removes the proton from the nitrogen to yield the final, neutral N-substituted butylsulfonamide and the hydrochloride salt of the base.[3][5]

It is generally considered a synchronous SN2-type process at the sulfur atom.[6]

Diagram of the General Reaction Mechanism

Caption: Nucleophilic attack of an amine on butylsulfamyl chloride.

Key Reaction Parameters and Optimization

The success of the N-alkylation hinges on the careful selection of several key parameters. Understanding their interplay is crucial for optimizing yield, purity, and reaction time.

Choice of Amine Nucleophile

-

Reactivity: The nucleophilicity of the amine is a primary driver. Primary aliphatic amines are generally more reactive than secondary amines due to less steric hindrance. Aromatic amines, like aniline, are weaker nucleophiles because the nitrogen lone pair is delocalized into the aromatic ring, often requiring more forcing conditions.[3]

-

Stoichiometry: At least one equivalent of the amine is required. However, it is common practice to use either a slight excess of the amine (e.g., 1.1 equivalents) along with a tertiary amine base, or two equivalents of the reacting amine, where the second equivalent acts as the HCl scavenger.

Base Selection

The reaction liberates one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent the protonation and deactivation of the starting amine.

-

Tertiary Amines: Non-nucleophilic tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are widely used. They are effective HCl scavengers and do not compete in the primary reaction.[5] Pyridine is also a common choice, often acting as both a base and a solvent.

-

Inorganic Bases: In some systems, particularly biphasic or aqueous ones, inorganic bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be employed. High yields have been reported for reactions of sulfonyl chlorides with certain amines in aqueous NaOH.[7][8]

Solvent Effects

The choice of solvent is critical to prevent unwanted side reactions.

-

Aprotic Solvents: Dry, aprotic solvents are strongly preferred. Dichloromethane (DCM) , tetrahydrofuran (THF) , and acetonitrile (MeCN) are excellent choices. They effectively dissolve the reactants without participating in the reaction.

-

Protic Solvents: Protic solvents like water or alcohols should be avoided as they can compete with the amine nucleophile, leading to the hydrolysis of the butylsulfamyl chloride to butylsulfonic acid.[6]

Temperature and Reaction Time

-

Temperature: The reaction is often highly exothermic. It is standard practice to combine the reactants at a low temperature (e.g., 0 °C) to control the initial reaction rate and then allow the mixture to warm to room temperature to ensure completion.

-

Time: Reaction times can vary from 1 to 24 hours, depending on the reactivity of the amine. Progress can be easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

This section provides a detailed, step-by-step methodology for a typical reaction.

Protocol 1: Synthesis of N-benzyl-N-methylbutane-1-sulfonamide

This protocol describes the reaction of butylsulfamyl chloride with a secondary amine, N-methyl-1-phenylmethanamine, using triethylamine as the base.

Materials:

-

Butylsulfamyl chloride

-

N-methyl-1-phenylmethanamine

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet

Workflow Diagram:

Caption: Step-by-step experimental workflow for sulfonamide synthesis.

Procedure:

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add N-methyl-1-phenylmethanamine (1.0 eq).

-

Solvent and Base Addition: Dissolve the amine in anhydrous DCM (approx. 0.2 M concentration). Add triethylamine (1.2 eq).

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve butylsulfamyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.

-

Reaction Monitoring: After the addition is complete, stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by TLC until the starting amine is consumed (typically 2-12 hours).

-

Workup: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-benzyl-N-methylbutane-1-sulfonamide.

Data Summary and Troubleshooting

Table 1: General Reaction Conditions

| Amine Type | Relative Reactivity | Typical Base | Solvent | Temperature | Notes |

| Primary Aliphatic | High | TEA, DIPEA, or 2 eq. Amine | DCM, THF | 0 °C to RT | Reaction is often fast and exothermic. |

| Secondary Aliphatic | Medium | TEA, DIPEA | DCM, THF | 0 °C to RT | Steric hindrance can slow the reaction. |

| Primary Aromatic | Low | TEA, Pyridine | DCM, MeCN | RT to Reflux | Less nucleophilic; may require heating. |

| Secondary Aromatic | Very Low | Stronger bases, higher temps | DMF, Dioxane | Reflux | Often challenging due to steric and electronic effects. |

Troubleshooting Common Issues

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive sulfamyl chloride (hydrolyzed). 2. Amine is not nucleophilic enough. 3. Insufficient base. | 1. Use fresh or newly opened sulfamyl chloride. 2. Increase reaction temperature or use a more polar aprotic solvent like DMF. 3. Ensure at least one equivalent of base per equivalent of HCl produced. |

| Formation of Byproducts | 1. Water in the reaction leading to hydrolysis. 2. Reaction with a difunctional amine. | 1. Use anhydrous solvents and flame-dried glassware under an inert atmosphere. 2. Use appropriate protecting groups if other nucleophilic sites are present. |

| Difficult Purification | 1. Excess amine is hard to remove. 2. Triethylammonium chloride salt is soluble in the product. | 1. The 1M HCl wash is crucial for removing basic impurities like the amine and TEA. 2. After concentrating the crude product, triturate with a non-polar solvent (e.g., diethyl ether/hexanes) to precipitate the salt, then filter. |

References

- BenchChem (2025). Application Notes and Protocols for N-Alkylation of Methanesulfonamide, N-(trimethylsilyl)-.

- BenchChem (2025).

- Sanghavi, N.M., et al. (1989). N-ALKYLATION OF SUFONAMIDES USING ANION EXCHANGE RESIN.

- ResearchGate. Mono‐N‐alkylation of benzene sulfonamide with various alcohols.

- Organic Chemistry Portal.

- Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.

- King, J. F., & Lee, T. M. (1998).

- Wikipedia. Amine.

- King, J. F., & Lee, T. M. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.

- Organic Chemistry Division. Amine to Amide (via Acid Chloride) - Common Conditions.

- Kevill, D. N., & D'Souza, M. J. (2010). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- Chemistry LibreTexts (2023). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides.

- Clay, D., et al. (2018). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PMC.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amine - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 6. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

Application Note: Precision Synthesis of Mixed Sulfamides via Butylsulfamoyl Chloride Coupling

Scope and Introduction

This Application Note details the protocol for the coupling of

While often confused with sulfonyl chlorides (

Key Applications

-

Medicinal Chemistry: Synthesis of sulfamide-based enzyme inhibitors (e.g., Carbonic Anhydrase inhibitors, HIV protease inhibitors).

-

Agrochemicals: Preparation of sulfonylurea herbicide precursors.

-

Bioisosteres: Sulfamides act as stable, tetrahedral transition-state mimics of urea.

Scientific Background & Mechanism[1][2][3]

The Mechanistic Divergence

The coupling of a mono-substituted sulfamoyl chloride (

-

Deprotonation: The acidic proton on the nitrogen (

) is removed by the base (TEA/DIPEA), eliminating chloride ( -

Nucleophilic Addition: The amine nucleophile attacks the sulfur atom of the sulfonylamine.

-

Proton Transfer: Rapid tautomerization yields the stable sulfamide.

Critical Insight: Because the reaction relies on the formation of the

Reaction Pathway Diagram

Caption: Figure 1. The Elimination-Addition mechanism via the reactive N-butylsulfonylamine intermediate.

Experimental Protocol

Reagent Preparation: -Butylsulfamoyl Chloride

Note: Sulfamoyl chlorides are moisture-sensitive and unstable upon prolonged storage. It is recommended to synthesize them fresh or use immediately upon purchase.

The Challenge: Reacting

Materials

-

-Butylamine hydrochloride (

-

Sulfuryl chloride (

) ( -

Acetonitrile (anhydrous) or DCM

-

Antimony pentachloride (

) (Cat.

Step-by-Step Procedure

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a reflux condenser and a drying tube (

). Purge with -

Suspension: Suspend

-butylamine hydrochloride ( -

Addition: Add Sulfuryl chloride (

) dropwise via syringe at room temperature. -

Reflux: Heat the mixture to reflux (

) for 2–4 hours. The solid amine salt should dissolve as it converts to the soluble sulfamoyl chloride. -

Workup:

-

Cool to room temperature.[3]

-

Concentrate in vacuo to remove solvent and excess

. -

Checkpoint: The residue is crude

-butylsulfamoyl chloride (usually a light yellow oil). Use immediately for Step 3.2.

-

Coupling Reaction (Sulfamide Synthesis)

Materials

-

Crude

-Butylsulfamoyl chloride (from Step 3.1) -

Target Amine Nucleophile (

) ( -

Triethylamine (TEA) or DIPEA (

equiv) -

Dichloromethane (DCM) (Anhydrous)

-

DMAP (

equiv - Optional catalyst for unreactive amines)

Step-by-Step Procedure

-

Solubilization: Dissolve the crude

-butylsulfamoyl chloride in anhydrous DCM ( -

Nucleophile Prep: In a separate vial, dissolve the Target Amine (

equiv) and TEA ( -

Controlled Addition: Add the Amine/Base solution dropwise to the cold Sulfamoyl Chloride solution over 15 minutes.

-

Expert Tip: Adding the amine to the chloride (inverse addition) favors the formation of the desired mixed sulfamide over symmetric byproducts, although the sulfonylamine mechanism makes this less sensitive than standard acylations.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LC-MS.

-

Target Mass: Look for

.

-

-

Quench & Workup:

-

Quench with

(aq) to neutralize excess base and remove unreacted amine. -

Separate the organic layer.

-

Wash with Brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from EtOAc/Hexanes or purify via Flash Column Chromatography (typically

EtOAc in Hexanes).

Workflow Visualization

Caption: Figure 2. End-to-end experimental workflow for Butylsulfamoyl chloride coupling.

Data Summary & Troubleshooting

Solvent and Base Compatibility Table

| Parameter | Recommended | Alternative | Notes |

| Solvent | DCM (Dichloromethane) | THF, MeCN | DCM provides excellent solubility for the lipophilic chloride. THF is preferred if the amine is polar. Avoid protic solvents (MeOH, EtOH). |

| Base | TEA (Triethylamine) | DIPEA, Pyridine | Pyridine can act as both solvent and base but may complicate workup. Inorganic bases ( |

| Temperature | Lower temperatures ( | ||

| Stoichiometry | 1.1 : 1.0 (Cl : Amine) | 1.0 : 1.2 | Slight excess of chloride ensures complete conversion of the valuable amine. |

Troubleshooting Guide

-

Problem: Low yield; recovery of starting amine.

-

Cause: Hydrolysis of the sulfamoyl chloride due to wet solvent.

-

Fix: Ensure DCM is distilled over

or passed through activated alumina. Increase chloride equivalents to 1.5.

-

-

Problem: Formation of symmetric sulfamide (

).-

Cause: Thermal decomposition of the reagent or presence of moisture leading to hydrolysis and self-coupling.

-

Fix: Keep the sulfamoyl chloride cold (

) until addition. Add the amine slowly.

-

-

Problem: Reaction stalls.

-

Cause: Formation of the sulfonylamine intermediate is slow (steric bulk).

-

Fix: Add a catalytic amount of DMAP (

) to activate the sulfur center via a sulfonyl-pyridinium species.

-

References

-

Mechanism of Sulfamoyl Chloride Reactions

- Spillane, W. J., & Malaubier, J. B. (2014). Mechanisms of the reactions of sulfamoyl chlorides with amines. Chemical Reviews.

-

(General reference for sulfyl transfer mechanisms).

-

Synthesis of Sulfamoyl Chlorides

- Weiss, G., & Schulze, G. (1969). Sulfamoyl Chlorides from Amine Hydrochlorides. Justus Liebigs Annalen der Chemie.

-

Applications in Drug Discovery (Sulfamide Scaffolds)

- Reitz, A. B., et al. (2009). Sulfamides as Bioisosteres in Medicinal Chemistry. Current Topics in Medicinal Chemistry.

-

Reaction Safety & Handling

Disclaimer: This protocol involves the use of corrosive and toxic reagents (

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 4. Sulfamoyl Chloride synthesis - chemicalbook [chemicalbook.com]

- 5. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Scalable Synthesis Protocols for N-Butylsulfamoyl Chloride Derivatives

Abstract

This guide details the scalable synthesis of

Introduction & Chemical Strategy

Sulfamoyl chlorides (

The Scalability Challenge

The direct reaction of a primary amine with sulfuryl chloride (

-

Primary Reaction:

-

Side Reaction (Fast):

(Sulfamide)

In a direct mixing scenario, the highly nucleophilic free amine rapidly attacks the forming sulfamoyl chloride, leading to the symmetric sulfamide byproduct (often >30% impurity).

The Solution: The Weiss-Schulze Protocol

To suppress sulfamide formation, we utilize the Weiss-Schulze modification [1]. By converting the amine to its hydrochloride salt (

Reaction Mechanism & Pathway[1][2][3][4]

The following diagram illustrates the competing pathways and the strategic advantage of using the hydrochloride salt.

Figure 1: Mechanistic pathway distinguishing the direct amine addition (prone to byproducts) from the controlled Weiss-Schulze salt method.

Experimental Protocol: Weiss-Schulze Method (Scalable)

Scale: 100 mmol (approx. 17 g product theoretical) Time: 4–6 Hours Hazard Class: Corrosive, Lachrymator, Moisture Sensitive

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Amount | Role |

| n-Butylamine | 73.14 | 1.0 | 7.31 g (9.9 mL) | Substrate |

| HCl (4M in Dioxane) | 36.46 | 1.1 | 27.5 mL | Salt Formation |

| Sulfuryl Chloride | 134.97 | 1.2 | 16.2 g (9.7 mL) | Chlorinating Agent |

| Antimony(V) Chloride | 299.02 | 0.05 | 1.5 g (cat.) | Catalyst (Optional)* |

| Acetonitrile | - | Solvent | 100 mL | Solvent |

*Note:

Step-by-Step Procedure

Phase A: Formation of Amine Hydrochloride

-

Setup: Equip a 250 mL 3-neck round-bottom flask (RBF) with a mechanical stirrer, nitrogen inlet, and dropping funnel.

-

Solvation: Charge the flask with

-butylamine (100 mmol) and Acetonitrile (50 mL). Cool to 0°C using an ice bath.[1][2] -

Acidification: Dropwise add 4M HCl in Dioxane (or generate HCl gas in situ) over 20 minutes. A thick white precipitate of

-butylamine-

Checkpoint: Ensure the pH is acidic (<2) to confirm full conversion to the salt.

-

-

Concentration (Optional): If using aqueous HCl, you must strip all water via azeotropic distillation with toluene. Moisture kills the next step.

Phase B: Chlorosulfonylation

-

Re-suspension: Ensure the amine salt is a fine suspension in dry Acetonitrile (or refluxing benzene/toluene for higher boiling points).

-

Addition: Add Sulfuryl Chloride (

) dropwise to the suspension at room temperature. -

Catalysis: If using, add the

catalyst now. -

Heating: Heat the mixture to reflux (approx. 80°C for MeCN).

-

Observation: The solid amine salt will gradually dissolve as it reacts, and HCl gas will evolve. Scrubbing of HCl gas is mandatory.

-

-

Completion: Reflux for 3–4 hours until the solution becomes clear and gas evolution ceases.

Phase C: Isolation & Purification

-

Degassing: Cool to room temperature and purge with nitrogen for 15 minutes to remove residual HCl/SO2.

-

Filtration: If any unreacted salt remains, filter under inert atmosphere.

-

Concentration: Remove solvent under reduced pressure (Rotavap) at <40°C. Do not overheat.

-

Distillation: The crude oil is often >90% pure. For high purity, perform a rapid vacuum distillation (Kugelrohr or short path).

-

Target: Collect fraction boiling at ~90–100°C @ 0.5 mmHg (Estimate based on homologues).

-

Alternative Protocol: Low-Temperature Direct Addition

Best for small scale (<5g) or rapid screening where ~10-15% byproduct is acceptable.

-

Dissolve

(1.0 equiv) in DCM at -78°C. -

Add

-butylamine (1.0 equiv) and Triethylamine (1.0 equiv) dissolved in DCM very slowly over 1 hour. -

Allow to warm to 0°C.

-

Critical Workup: Wash instantly with ice-cold 1M HCl, then brine. Dry over

and concentrate. -

Note: This method yields the sulfamoyl chloride but often contaminated with sulfamide.

Process Workflow & Safety

The following flowchart outlines the operational logic for the Weiss-Schulze scale-up.

Figure 2: Operational workflow for the synthesis, emphasizing the critical drying step.

Safety & Handling

-

HCl Evolution: The reaction generates stoichiometric quantities of HCl gas. Use a scrubbing trap (NaOH solution).

-

Pressure: Never heat a closed system. Ensure the nitrogen outlet is open to the scrubber.

-

Stability:

-butylsulfamoyl chloride hydrolyzes in moist air to sulfamic acid. Store under Argon at -20°C.

References

-

Weiss, G., & Schulze, G. (1969).[5] Über die Reaktion von Aminen mit Sulfurylchlorid (On the reaction of amines with sulfuryl chloride). Liebigs Annalen der Chemie, 729(1), 40–51.[5]

-

Spillane, W. J., & Burke, P. O. (1986). Sulfamoyl Chlorides: Synthesis and Reactivity. Synthesis, 1986(12), 1021–1024.[5]

-

BenchChem. (2025).[1][2][3] Synthesis of N-substituted Sulfamoyl Chlorides. Application Note Series.

-

Organic Syntheses. General procedures for Sulfonyl Chlorides. Coll. Vol. 1, p. 84.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Butylsulfamyl Chloride Reactions

Welcome to the Technical Support Center dedicated to addressing challenges in the synthesis of butylsulfamyl chloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low yields in this critical reaction. By understanding the underlying chemical principles and potential pitfalls, you can optimize your synthetic protocols for improved efficiency and product quality.

Frequently Asked Questions (FAQs)

Q1: My yield of butylsulfamyl chloride is consistently low. What are the most probable causes?

Low yields in the synthesis of butylsulfamyl chloride typically stem from a few key areas: suboptimal reaction conditions, side reactions consuming starting materials or product, and degradation of the product during workup and purification. The primary culprits are often moisture contamination leading to hydrolysis, and the formation of N,N'-dibutylsulfamide as a significant byproduct. Careful control over stoichiometry, temperature, and the exclusion of water are paramount.

Q2: I'm observing a significant amount of a white, insoluble solid in my reaction mixture. What is it and how can I prevent its formation?

This is very likely N,N'-dibutylsulfamide. This byproduct forms when a molecule of the desired butylsulfamyl chloride reacts with another molecule of the starting n-butylamine. This is a common issue, especially if there is a localized excess of the amine during the reaction or if the overall stoichiometry is not carefully controlled. To minimize its formation, ensure slow, controlled addition of the n-butylamine to the sulfonating agent and consider using a slight excess of the sulfonating agent.

Q3: My crude product appears oily and dark, and the yield drops significantly after purification. What's happening?

Butylsulfamyl chloride is highly susceptible to hydrolysis, which breaks it down into butylsulfamic acid and hydrochloric acid.[1] Any exposure to moisture during the reaction or, more commonly, during aqueous workup procedures, will lead to product loss. The oily appearance may be due to the presence of both the product and its hydrolysis byproducts. Purification methods must be carefully chosen to be anhydrous.

Q4: Can I monitor the progress of my reaction to identify the optimal endpoint?

Directly monitoring the reaction via Thin Layer Chromatography (TLC) can be challenging due to the reactivity of the sulfamoyl chloride on the silica gel plate. A more reliable method is to quench a small aliquot of the reaction mixture with a nucleophile like methanol to form the stable methyl N-butylsulfamate ester. The disappearance of the starting n-butylamine and the formation of the stable ester can then be monitored by TLC, Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). For real-time, in-situ monitoring, Infrared (IR) spectroscopy can be employed to track the appearance of the characteristic S=O stretching bands of the sulfamoyl chloride.[2]

Troubleshooting Guide: A Deeper Dive

Issue 1: Low Conversion of n-Butylamine

Symptoms:

-

Significant amount of unreacted n-butylamine detected in the crude product.

-

Lower than expected consumption of the sulfonating agent.

Potential Causes & Solutions:

| Cause | Explanation | Recommended Action |

| Insufficient Sulfonating Agent | An inadequate amount of sulfuryl chloride or chlorosulfonic acid will naturally lead to incomplete conversion of the amine. | Ensure an accurate measurement of starting materials. It is common practice to use a slight molar excess (1.1-1.2 equivalents) of the sulfonating agent to drive the reaction to completion. |

| Low Reaction Temperature | While low temperatures are necessary to control the initial exotherm, excessively low temperatures can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe. | Start the reaction at a low temperature (e.g., 0-5 °C) and then allow it to slowly warm to room temperature. Monitor the reaction progress to determine the optimal temperature profile. |

| Poor Mixing | Inefficient stirring can lead to localized concentrations of reactants, preventing them from coming into contact and reacting. | Use a properly sized stir bar and ensure vigorous agitation throughout the reaction, especially during the addition of the amine. |

Issue 2: Excessive Formation of N,N'-Dibutylsulfamide

Symptoms:

-

Presence of a significant amount of a white, often insoluble, solid in the reaction mixture.

-

The isolated yield of butylsulfamyl chloride is low, even with complete consumption of the sulfonating agent.

Causality & Mitigation Strategy:

The formation of N,N'-dibutylsulfamide is a competing reaction pathway where the desired product acts as an electrophile.

Mitigation Protocols:

-

Controlled Addition: Add the n-butylamine dropwise to a well-stirred solution of the sulfuryl chloride in an inert solvent. This maintains an excess of the sulfonating agent throughout the addition, minimizing the chance for the product to react with the amine.

-

Use of a Tertiary Amine Base: The reaction of n-butylamine with sulfuryl chloride produces two equivalents of HCl. The n-butylamine can react with this HCl to form the ammonium salt, taking it out of the reaction. The use of a non-nucleophilic tertiary amine, such as triethylamine or pyridine, as an acid scavenger is highly recommended.[3] Use at least two equivalents of the tertiary amine base.

-

Stoichiometry: A slight excess of the sulfuryl chloride (e.g., 1.1 equivalents) can help to ensure that all of the n-butylamine is consumed in the initial reaction.

Issue 3: Product Degradation During Workup and Purification

Symptoms:

-

A significant decrease in yield after aqueous workup.

-

The appearance of new, more polar spots on a TLC plate of the purified product compared to the crude mixture.

-

An acidic pH of the aqueous layer after workup.

Underlying Cause: Hydrolysis

Butylsulfamyl chloride is highly reactive towards water. The sulfur-chlorine bond is readily cleaved by nucleophilic attack from a water molecule.

Recommended Workup and Purification Protocol:

-

Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

-

Non-Aqueous Workup: If a tertiary amine base is used, the resulting ammonium hydrochloride salt can often be removed by filtration. The filtrate, containing the product, can then be concentrated under reduced pressure.

-

Quenching: If an aqueous workup is unavoidable, it should be performed rapidly and at low temperatures.[1] Quench the reaction mixture by pouring it into ice-cold water.

-

Extraction: Immediately extract the product into a non-polar, water-immiscible organic solvent such as diethyl ether or dichloromethane. Perform multiple extractions to ensure complete recovery.

-

Washing: The organic layer can be quickly washed with cold, dilute aqueous acid (to remove any remaining amines) and then with cold brine.

-

Drying and Concentration: Thoroughly dry the organic layer with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a low temperature.

-

Purification: For further purification, vacuum distillation is the preferred method for liquid sulfamoyl chlorides.[1]

Experimental Protocols

Protocol 1: Synthesis of Butylsulfamyl Chloride with Sulfuryl Chloride

Materials:

-

n-Butylamine

-

Sulfuryl chloride (SO₂Cl₂)

-

Triethylamine (Et₃N)

-

Anhydrous diethyl ether (or other inert solvent)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sulfuryl chloride (1.1 eq.) to anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

In the dropping funnel, prepare a solution of n-butylamine (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous diethyl ether.

-

Add the amine solution dropwise to the stirred sulfuryl chloride solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by a quenched aliquot (GC or LC-MS).

-

Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude butylsulfamyl chloride.

-

Purify the crude product by vacuum distillation.

Protocol 2: Characterization by IR Spectroscopy

Infrared (IR) spectroscopy is a quick and effective method to confirm the presence of the sulfamoyl chloride functional group.

Expected Characteristic Peaks:

-

Asymmetric S=O stretch: 1370-1335 cm⁻¹

-

Symmetric S=O stretch: 1180-1160 cm⁻¹

-

N-H stretch: ~3300-3200 cm⁻¹ (may be broad)

The disappearance of the primary amine N-H scissoring band (around 1600 cm⁻¹) from the starting n-butylamine is also a good indicator of reaction completion.

References

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC. Available at: [Link]

-

A new, mild, and efficient method for the N-sulfonylation of amines using microwave irradiation under solvent- and catalyst-free conditions. RSC Advances. Available at: [Link]

-

Hydrolysis stable sulfonyl chlorides. Reddit. Available at: [Link]

-

Efficient General Method for Sulfamoylation of a Hydroxyl Group. ResearchGate. Available at: [Link]

-

An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Available at: [Link]

-

Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]

Sources

Technical Support Center: Stability & Storage of Butylsulfamyl Chloride

Topic: Preventing Hydrolysis & Ensuring Reagent Integrity

Executive Summary: The Chemistry of Failure

Why is your reagent degrading?

Butylsulfamyl chloride (specifically n-butylsulfamoyl chloride,

Unlike standard sulfonyl chlorides (

-

Direct Hydrolysis (Primary Failure Mode): Moisture attacks the sulfur atom, displacing the chloride ion. This generates the corresponding sulfamic acid and hydrochloric acid (

). -

Autocatalytic Decomposition: The

byproduct is not inert. It protonates the amine nitrogen, potentially accelerating further decomposition or inducing polymerization depending on the specific alkyl chain length and steric environment.

The Golden Rule: Moisture is the enemy, but HCl is the assassin. Effective storage requires not just keeping water out, but managing the atmosphere to prevent autocatalysis.

The Hydrolysis Pathway (Visualized)

Understanding the mechanism is the first step in prevention. The diagram below illustrates how a single water molecule initiates a cascade of failure.

Figure 1: The hydrolysis cascade. Note the red dotted line indicating the autocatalytic feedback loop caused by HCl generation.

Storage Protocol: The "Zero-Moisture" Ecosystem

Do not store this reagent on a standard chemical shelf. Follow this tiered storage protocol to maximize shelf life.

Tier 1: The Container (Physical Barrier)

| Feature | Requirement | Reason |

| Primary Vessel | Glass with Teflon-lined cap | Plastic containers are permeable to moisture over time. Teflon (PTFE) prevents the reagent from leaching plasticizers. |

| Secondary Seal | Parafilm® or Electrical Tape | Wrap the cap junction tightly. This creates a tortuous path for moisture ingress. |